molecular formula C14H12N4O2 B8208041 Benzyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate

Benzyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate

Cat. No.: B8208041
M. Wt: 268.27 g/mol
InChI Key: KXUKGMQPQSTTFE-UHFFFAOYSA-N
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Description

Benzyl N-pyrazolo[1,5-a]pyrimidin-6-ylcarbamate is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and versatile applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-pyrazolo[1,5-a]pyrimidin-6-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-pyrazolo[1,5-a]pyrimidin-6-ylcarbamate is unique due to its specific benzyl group, which imparts distinct chemical and biological properties. This differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives, which may have different substituents and, consequently, different reactivity and applications .

Properties

IUPAC Name

benzyl N-pyrazolo[1,5-a]pyrimidin-6-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14(20-10-11-4-2-1-3-5-11)17-12-8-15-13-6-7-16-18(13)9-12/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUKGMQPQSTTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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